Tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate
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Overview
Description
Tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate is a chemical compound with the molecular formula C9H18F2N2O2 and a molecular weight of 224.25 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-2,2-difluorobutylamine. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate (Boc2O) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate involves its ability to protect amino groups by forming stable carbamate linkages. This protection is crucial in multi-step organic syntheses where selective deprotection is required. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, stabilizing the intermediate structures .
Comparison with Similar Compounds
Tert-butyl carbamate: Used for similar protective purposes but lacks the difluorobutyl group.
Benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for deprotection.
Fmoc (9-fluorenylmethyloxycarbonyl): Commonly used in peptide synthesis, offering orthogonal protection strategies.
Uniqueness: Tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate is unique due to its difluorobutyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in complex synthetic pathways where precise control over reaction conditions is necessary .
Properties
IUPAC Name |
tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2O2/c1-8(2,3)15-7(14)13-6-9(10,11)4-5-12/h4-6,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNQABHJDULCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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